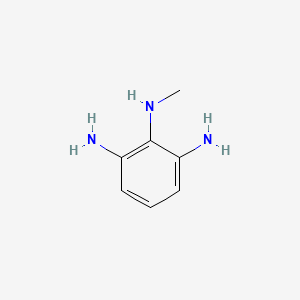

N2-Methylbenzene-1,2,3-triamine

Description

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

2-N-methylbenzene-1,2,3-triamine |

InChI |

InChI=1S/C7H11N3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,8-9H2,1H3 |

InChI Key |

JLGYEKNBUPNVAK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C(C=CC=C1N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical-Chemical Properties

The table below compares key properties of N2-Methylbenzene-1,2,3-triamine with its closest analogues:

Key Observations:

- Aromatic vs. Aliphatic Systems : Benzene-triamines exhibit higher rigidity and conjugation than aliphatic triamines (e.g., propane-triamine derivatives), favoring applications in materials requiring stability .

- Triazine vs. Benzene Core : Triazine-based derivatives (e.g., N2-Methyl-1,3,5-triazine-2,4,6-triamine) display enhanced thermal stability due to the nitrogen-rich heterocycle, making them suitable for industrial polymers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-Methylbenzene-1,2,3-triamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via selective methylation of benzene-1,2,3-triamine derivatives. For example, nitro-substituted precursors (e.g., 3-nitro-1,2-phenylenediamine, CAS 3694-52-8) may undergo catalytic hydrogenation followed by methylation. Reaction parameters such as temperature (optimized between 50–80°C), solvent polarity (e.g., DMF or ethanol), and catalyst type (e.g., Pd/C for hydrogenation) critically affect yield . Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δH ~6.5–7.5 ppm for aromatic protons) .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (40–60°C), photolytic (UV-Vis exposure), and oxidative (H₂O₂) conditions. Monitor decomposition via LC-MS to identify degradation products. For hygroscopic or oxygen-sensitive samples, storage under inert gas (argon) in amber vials is advised. Refer to GHS guidelines for handling amines (e.g., skin/eye protection, ventilation) to mitigate risks .

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer : Combine chromatographic (GC-MS, HPLC-UV) and spectroscopic (FTIR, ¹³C NMR) methods. For example, GC-MS with a DB-5 column can detect volatile byproducts (e.g., methylamine derivatives), while ¹H NMR at 500 MHz resolves positional isomers. Quantify impurities against certified reference materials (e.g., SPEX CertiPrep’s amine standards) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

- Methodological Answer : Computational modeling (DFT at B3LYP/6-311+G(d,p)) can predict ligand behavior. Experimentally, titrate the compound with metal salts (e.g., Cu²⁺, Fe³⁺) and monitor complexation via UV-Vis (charge-transfer bands) and cyclic voltammetry. Compare with analogous triamines (e.g., unsubstituted benzene-1,2,3-triamine) to isolate methyl group effects .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Conduct systematic reviews (Cochrane criteria) to assess study heterogeneity. Key variables include assay type (e.g., enzyme inhibition vs. cell viability), solvent (DMSO vs. aqueous buffer), and purity (>95% by HPLC). Meta-analyses should weight data by methodological rigor (e.g., blinded experiments, n ≥ 3 replicates) .

Q. How can researchers design experiments to probe the compound’s role in radical-mediated reactions?

- Methodological Answer : Use ESR spectroscopy to detect radical intermediates during reactions with peroxides or azobis initiators. Kinetic studies (stopped-flow UV-Vis) under inert atmospheres (N₂) can quantify rate constants. Compare with methyl-substituted analogs to delineate steric vs. electronic contributions .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in academic labs?

- Methodological Answer : Follow GHS Category 2 guidelines for acute toxicity (H330: fatal if inhaled). Use fume hoods, PPE (nitrile gloves, lab coats), and emergency eyewash stations. Spill kits should include neutralizers (e.g., citric acid for basic amines). Document risk assessments using templates from authoritative sources (e.g., PubChem SDS) .

Data Interpretation and Reporting

Q. How should researchers address variability in spectral data (e.g., NMR chemical shifts) across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.